4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine
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Overview
Description
4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine is a heterocyclic compound that features a pyrrolo-pyridine core fused with a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of transition-metal catalysts to facilitate the cyclization and substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while substitution reactions can produce a variety of morpholine-substituted derivatives .
Scientific Research Applications
4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors, leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound may also modulate signaling pathways such as the PI3K/AKT/mTOR pathway, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **1H-Pyrrolo[2,3-B]pyridin-6-yl)methanol
- **6-Bromofuro[3,2-B]pyridin-2-yl)methanol
- **4-Chloro-1H-pyrrolo[2,3-B]pyridin-5-yl)methanol
Uniqueness
4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its morpholine ring enhances its solubility and bioavailability, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-6-yl)morpholine |
InChI |
InChI=1S/C11H13N3O/c1-2-10(14-5-7-15-8-6-14)13-11-9(1)3-4-12-11/h1-4H,5-8H2,(H,12,13) |
InChI Key |
XHKHKHNFJOOZCR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
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